molecular formula C26H26FN3OS2 B459411 2-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 354554-43-1

2-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No. B459411
CAS RN: 354554-43-1
M. Wt: 479.6g/mol
InChI Key: XWSWFCXSEXKTCE-UHFFFAOYSA-N
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Description

The compound “2-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide” is a complex organic molecule. It is a bipyridine cyanocarboxamidine ligand that enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized through multicomponent reactions, involving the condensation of various components like furfural, thiophene-2-carbaldehyde, 2-cyanoethanethioamide, and alkyl halides. This process has been studied to understand the structural aspects of similar compounds (Dyachenko, Nesterov, Dyachenko, & Chernykh, 2015).

Antimicrobial Properties

  • Certain derivatives of this compound have been evaluated for their antimicrobial properties. For example, thiazolidinone and thiocarbamoyl derivatives, synthesized using similar key intermediates, exhibited promising antimicrobial activities (Gouda, Berghot, Shoeib, & Khalil, 2010).

Antituberculosis and Cytotoxicity Studies

Quantum Chemical Insights

  • Studies have been conducted on the quantum chemical aspects of similar compounds, focusing on their molecular structure, NBO analysis, and spectroscopic properties. These studies are crucial for understanding the drug likeness and molecular docking of such compounds (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Coordination Chemistry and Catalytic Applications

  • The compound's structural analogs have been used in coordination chemistry to create dinuclear palladium complexes. These complexes have potential applications in catalysis and polymerization processes (Siedle, Lassahn, Lozan, Janiak, & Kersting, 2007).

properties

IUPAC Name

2-[(6-tert-butyl-3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3OS2/c1-26(2,3)16-6-11-21-19(13-16)24(22-5-4-12-32-22)20(14-28)25(30-21)33-15-23(31)29-18-9-7-17(27)8-10-18/h4-5,7-10,12,16H,6,11,13,15H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSWFCXSEXKTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C#N)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

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